molecular formula C9H8N2O2 B1282817 2-Methyl-3-nitrobenzyl cyanide CAS No. 23876-14-4

2-Methyl-3-nitrobenzyl cyanide

Cat. No. B1282817
CAS RN: 23876-14-4
M. Wt: 176.17 g/mol
InChI Key: CFNZYZHZLNOYFQ-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzyl cyanide is a chemical compound that is part of the broader class of nitrobenzyl cyanides. These compounds are characterized by a benzene ring substituted with a nitro group, a methyl group, and a cyanide group. The specific placement of these groups on the benzene ring defines the compound's unique chemical behavior and reactivity.

Synthesis Analysis

The synthesis of nitrobenzyl cyanides can involve various chemical reactions. For instance, the treatment of polymethylbenzyl cyanides with fuming nitric acid in dichloromethane can lead to nitrooxylation, producing benzyl nitrates that can be further converted into other derivatives, such as 3-isochromanone derivatives . Additionally, 2-nitrobenzyl isocyanide, a related compound, is reported to be a universal convertible isocyanide that can be used in Ugi reactions and is easy to prepare and handle .

Molecular Structure Analysis

The molecular structure of 2-methyl-3-nitrobenzyl cyanide would consist of a benzene ring with a nitro group at the 3-position, a methyl group at the 2-position, and a cyanide group attached to the benzyl carbon. The presence of these functional groups influences the compound's electronic distribution and reactivity.

Chemical Reactions Analysis

Nitrobenzyl compounds are known for their photochemical reactivity. For example, 2-nitrobenzyl methyl ether and related compounds can undergo photorelease reactions, involving intermediates such as aci-nitro transients and 2-nitrosobenzyl hemiacetals . The reaction mechanisms of nitrobenzyl compounds can be complex and are influenced by factors such as pH and solvent . Other reactions include cyclization processes with potassium cyanide, leading to various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-3-nitrobenzyl cyanide would be influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the compound's acidity and reactivity. The cyanide group is also highly reactive and can participate in nucleophilic addition reactions. The methyl group can provide steric hindrance and influence the compound's physical properties, such as boiling and melting points. The compound's solubility in organic solvents and water would be determined by the polarity and hydrogen bonding capability of the functional groups.

Scientific Research Applications

Concomitant Formation of Isomeric Substituted Heptafulvenes

Mori et al. (1992) explored the condensation of active methylene compounds, including 4-nitrobenzyl cyanide, with tropones, leading to the formation of isomeric 1-, 2-, and 3-substituted heptafulvene derivatives. This study demonstrates the versatility of nitrobenzyl cyanides in synthesizing complex organic structures (Mori, Yin, Endo, & Takeshita, 1992).

Synthesis of Polysubstituted 3-Isochromanone

Suzuki & Hanafusa (1974) investigated the reaction of polymethylbenzyl cyanides with nitric acid, demonstrating a pathway to synthesize 3-isochromanone derivatives. This research highlights the potential of nitrobenzyl cyanides in creating valuable organic compounds (Suzuki & Hanafusa, 1974).

Development of Cyanide Sensors

Elsafy, Al-Easa, & Hijji (2018) synthesized compounds using benzothiazoles and nitrophenols, demonstrating their application as sensitive and selective sensors for cyanide detection in aqueous media. This research shows the practical utility of nitrobenzyl cyanide derivatives in environmental monitoring (Elsafy, Al-Easa, & Hijji, 2018).

Interaction with N-Methyl-d-aspartate Receptor

A study by Arden et al. (1998) revealed that cyanide can potentiate N-methyl-d-aspartate receptor-mediated responses in neurons, suggesting a potential biochemical interaction mechanism involving nitrobenzyl cyanides (Arden, Sinor, Potthoff, & Aizenman, 1998).

Use in Photorelease Reactions

Research by Il'ichev, Schwörer, & Wirz (2004) on the photorelease mechanism of methanol from 2-nitrobenzyl compounds provides insights into the photochemical applications of nitrobenzyl derivatives, including potential uses in controlled release technologies (Il'ichev, Schwörer, & Wirz, 2004).

Synthesis of Isochromanone Derivatives

Johnston & Smith (1976) explored the cyanide-induced cyclisation of o-nitroanils, leading to the formation of 2-aryl-1-hydroxybenzimidazoles, demonstrating another aspect of nitrobenzyl cyanides in facilitating complex organic reactions (Johnston & Smith, 1976).

Synthesis of Cyanide Antidote

Khakyzadeh, Vahidian, Salarian, & Zolfigol (2016) conducted a study on the synthesis of a cyanide antidote using a reaction involving nitrobenzyl cyanides, highlighting the potential medical applications of these compounds (Khakyzadeh, Vahidian, Salarian, & Zolfigol, 2016).

Safety And Hazards

2-Methyl-3-nitrobenzyl cyanide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-(2-methyl-3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNZYZHZLNOYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543081
Record name (2-Methyl-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitrobenzylcyanide

CAS RN

23876-14-4
Record name (2-Methyl-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Chloromethyl-2-methyl-3-nitro-benzene (25g) was dissolved in 125 ml of N,N-dimethylformamide. To this mixture was added 10.89 g of sodium cyanide (Mallinckrodt, Paris, Ky.) and 0.4 g of sodium iodide (Mallinckrodt) and the heterogeneous mixture was heated to 80° C. for 21 hr. The reaction mixture was cooled to room temperature, poured into ether, washed several times with water, dried, and evaporated. The residue was purified by flash chromatography on silica gel eluting with dichloromethane, giving 16.83 g of (2-methyl-3-nitro-phenyl)-acetonitrile as a cream solid. ##STR103##
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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125 mL
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10.89 g
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0.4 g
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Synthesis routes and methods II

Procedure details

1-Chloromethyl-2-methyl-3-nitro-benzene (25 g) was dissolved in 125 ml of N,N-dimethylformamide. To this mixture was added 10.89 g of sodium cyanide (Mallinckrodt, Paris, Ky.) and 0.4 g of sodium iodide (Mallinckrodt) and the heterogeneous mixture was heated to 80° C. for 21 hr. The reaction mixture was cooled to room temperature, poured into ether, washed several times with water, dried, and evaporated. The residue was purified by flash chromatography on silica gel eluting with dichloromethane, giving 16.83 g of (2-methyl-3-nitro-phenyl)-acetonitrile as a cream solid. ##STR118##
Quantity
25 g
Type
reactant
Reaction Step One
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125 mL
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solvent
Reaction Step One
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10.89 g
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reactant
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0.4 g
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catalyst
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-Methyl-3-nitrobenzyl methanesulfonate (207 g ) dissolved in Acetonitrile (625 ml). A solution of (41.5 g) sodium cyanide in 200 ml pure water was added to the above solution and refluxed at 80-95° C. until the completion of reaction. Acetonitrile was distilled out and 1000 ml water was added to the residue followed by addition of 1000 ml dichloromethane. The mixture was stirred for 15 minutes followed by extraction. Dichloromethane is distilled out from organic layer and Cyclohexane is to the residue and stirred for 30 minutes to get 2-Methyl-3-nitro-phenylacetonitrile. It is filtered and dried to give 2-Methyl-3-nitro phenylacetonitrile (150-160 g) as brown solid.
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
625 mL
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solvent
Reaction Step One
Quantity
41.5 g
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reactant
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200 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YS Chen, JH Zhang - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
2-Methyl-3-nitrobenzyl cyanide … 2-Methyl-3-nitrobenzyl cyanide … 2-Methyl-3-nitrobenzyl cyanide is important chemical material of effective medicines used for Parkinson's disease …
Number of citations: 2 scripts.iucr.org
S Luo, J Zhang, J Wang, B Li - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… et al., 2008), (E)-4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) iminomethyl]phenyl 4-bromobenzenesulfonate (Han et al., 2008) and 2-Methyl-3-nitrobenzyl cyanide (…
Number of citations: 2 scripts.iucr.org

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